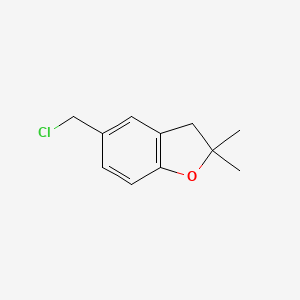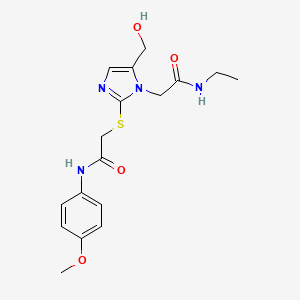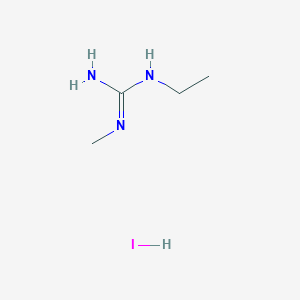
Dihidrocloruro de 2-(1-metil-1H-pirazol-5-il)propan-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related pyrazole derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. Pyrazole derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique structural features .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines, followed by various alkylation and ring closure reactions to introduce different substituents and create a diverse library of compounds . For example, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives starts from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further modified with various substituents affecting the compound's properties. X-ray diffraction analysis is commonly used to determine the spatial structure of these compounds, as seen in the study of a novel oxadiazole derivative . The Schiff base derivatives of pyrazolone, for instance, exhibit structural tautomerism and can remain in the amine-one(I) tautomeric form, which is stabilized by strong hydrogen bonding .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including alkylation and ring closure, to generate structurally diverse compounds. For instance, a ketonic Mannich base derived from 2-acetylthiophene was used to produce dithiocarbamates, thioethers, and various N-alkylated azoles. Ring closure reactions with bifunctional nucleophiles yielded pyrazolines, pyridines, and other heterocyclic compounds . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole moiety and the solvent used. For example, the absorption maxima and emission spectra of the compounds vary with the substituents in the N-1 position of the pyrazole ring and the para position of the benzene moiety. The intensity of absorption and fluorescence is also affected by the substituents on the aryl ring bonded to the pyrazole moiety, and these properties change with increasing solvent polarity . These findings are crucial for understanding the behavior of pyrazole derivatives in different environments and for their potential applications in optical materials.
Aplicaciones Científicas De Investigación
Actividad Antileishmanial
La leishmaniasis, causada por parásitos de Leishmania transmitidos a través de picaduras de flebótomos, afecta a millones de personas en todo el mundo. La investigación ha demostrado que algunos derivados de pirazol acoplados a hidrazina, incluido este compuesto, muestran una potente actividad antileishmanial. Específicamente, el compuesto 13 demostró una actividad antipromastigote superior, superando a los fármacos estándar como la miltefosina y la anfotericina B desoxicolato . El estudio de acoplamiento molecular apoya aún más su eficacia contra los parásitos de Leishmania.
Actividad Antimalárica
La malaria, transmitida por mosquitos infectados con Plasmodium, sigue siendo un problema de salud mundial. Los mismos derivados de pirazol acoplados a hidrazina se evaluaron para la actividad antimalárica. Los compuestos 14 y 15 exhibieron efectos de inhibición significativos contra Plasmodium berghei, lo que sugiere su potencial como agentes antimaláricos .
Activación de NAMPT
La nicotinamida fosforribosiltransferasa (NAMPT) juega un papel crucial en el metabolismo celular y el envejecimiento. La activación de NAMPT es un objetivo terapéutico atractivo para diversas enfermedades. Curiosamente, este compuesto se identificó como un potente activador de NAMPT, lo que lo hace relevante para la investigación metabólica y relacionada con la edad .
Inhibición de CYP
Las enzimas citocromo P450 (CYP) son esenciales para el metabolismo de los fármacos. Los investigadores han investigado la modulación de la lipofilia para abordar la inhibición directa (DI) de CYP. Este compuesto, con un núcleo de triazolo[1,5-a]piridina, inhibe eficazmente CYP mientras mantiene la actividad de NAMPT .
Investigación sobre el cáncer de próstata
En un contexto relacionado, los derivados de pirazol se han explorado por sus efectos sobre las células de cáncer de próstata. El núcleo de pirazol favoreció la inhibición del crecimiento mejorada en las células PC-3 .
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are often used as building blocks in medicinal chemistry .
Mode of Action
It can react with acids or acyl groups to form corresponding salts or amides .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biological activities .
Propiedades
IUPAC Name |
2-(2-methylpyrazol-3-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(2,8)6-4-5-9-10(6)3;;/h4-5H,8H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQKEBVPODCQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)


![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)




![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)
![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)
